Hydrochloride Salt: Improved Solubility and Stability
The hydrochloride salt form of 3-bromo-1H-indol-5-amine is specifically synthesized to overcome the moderate to poor aqueous solubility characteristic of the free base . While quantitative solubility data (e.g., mg/mL in water or buffer) for the hydrochloride versus the free base is not directly provided in the referenced sources, the salt formation is a standard and well-understood chemical strategy to increase polarity and thus enhance water solubility . This directly impacts handling in aqueous biological assays and synthetic protocols.
| Evidence Dimension | Aqueous Solubility and Solid-State Stability |
|---|---|
| Target Compound Data | Enhanced solubility and stability due to hydrochloride salt formation |
| Comparator Or Baseline | 3-Bromo-1H-indol-5-amine (free base); LogP = 2.01 (predicted) [1] |
| Quantified Difference | N/A (qualitative improvement noted); The free base is likely to have significantly lower aqueous solubility due to its higher calculated LogP. |
| Conditions | General laboratory handling and storage conditions |
Why This Matters
For procurement, the hydrochloride form ensures greater reproducibility in biological assays and simplifies handling compared to the less soluble and potentially less stable free base, reducing experimental variability.
- [1] Chem-Space. (n.d.). 3-bromo-1H-indol-5-amine hydrochloride. Retrieved from https://chem-space.com View Source
